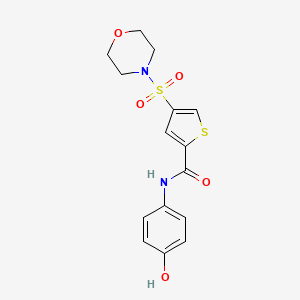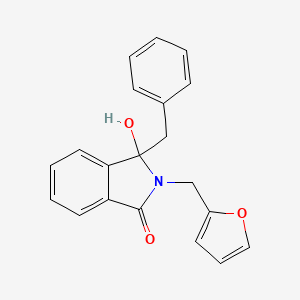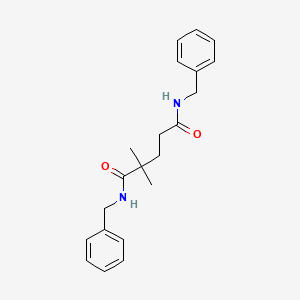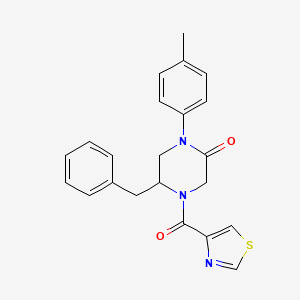
N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis The synthesis of compounds similar to N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide often involves the condensation of specific isocyanates with amines, as demonstrated in the synthesis of related morpholino compounds. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide involved the condensation of 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine, prepared from difluorobenzonitrile by amination with morpholine (Lu et al., 2017).
Molecular Structure Analysis The molecular structure of similar compounds shows distinct characteristics. For instance, in the case of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, crystallography reveals a monoclinic system with specific spatial dimensions (Lu et al., 2017). Such structural details are crucial for understanding the molecular interactions and behavior of the compound.
Chemical Reactions and Properties Compounds with morpholino groups can exhibit notable reactions and properties. For example, the title compound in Lu et al.'s study showed effective inhibition on the proliferation of cancer cell lines (Lu et al., 2017). This biological activity is a significant aspect of the chemical properties of such compounds.
Physical Properties Analysis The physical properties of compounds like N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide can be inferred from similar molecules. For instance, the crystallographic analysis provides insights into their solid-state structure, which is essential for understanding their physical behavior (Lu et al., 2017).
Chemical Properties Analysis The chemical properties are closely tied to the molecular structure and synthesis pathway. The reactivity and interaction with biological systems, as seen in compounds with morpholino groups, give an indication of the chemical nature and potential applications of N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide (Lu et al., 2017).
科学的研究の応用
Inhibitory Effects on Carbonic Anhydrases
Studies have shown that aromatic sulfonamides, similar in structure to N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, exhibit inhibitory activities against carbonic anhydrase isoenzymes. These enzymes are crucial for various physiological processes, including respiration, acid-base balance, and ion exchange. Inhibitors of carbonic anhydrases are researched for their therapeutic potential in treating conditions like glaucoma, epilepsy, and certain types of tumors. Aromatic sulfonamides have demonstrated nanomolar inhibitory concentrations, highlighting their potential as potent inhibitors of these enzymes (Supuran, Maresca, Gregáň, & Remko, 2013).
Antimicrobial Modulation
Another application of compounds structurally related to N-(4-hydroxyphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is in the modulation of antibiotic activity against multidrug-resistant strains. The morpholine group, known for its antimicrobial properties, has been investigated for enhancing the effectiveness of antibiotics against resistant bacteria. This highlights the potential use of such compounds in addressing the growing concern of antibiotic resistance (Oliveira et al., 2015).
Chemical Synthesis and Drug Development
Compounds with morpholine groups play a significant role in chemical synthesis and drug development. Their structural features make them valuable intermediates in the synthesis of various biologically active molecules. For instance, the synthesis of morpholines from sulfinamides as protecting groups for amines showcases the versatility of these compounds in organic synthesis, potentially leading to the development of new pharmaceuticals (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
特性
IUPAC Name |
N-(4-hydroxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S2/c18-12-3-1-11(2-4-12)16-15(19)14-9-13(10-23-14)24(20,21)17-5-7-22-8-6-17/h1-4,9-10,18H,5-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOHOSPTGPUKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl}benzoic acid](/img/structure/B5510087.png)
![(3R*,4R*)-4-amino-1-[3-(4-methoxyphenoxy)benzyl]piperidin-3-ol](/img/structure/B5510089.png)


![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5510112.png)

![2-{3-[2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5510126.png)
![N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510131.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylacetamide](/img/structure/B5510147.png)
![N-[5-bromo-2-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510150.png)



![5,6-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5510167.png)